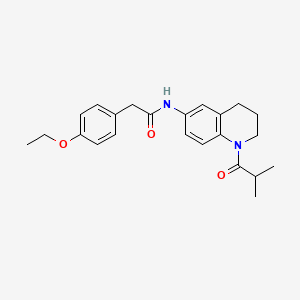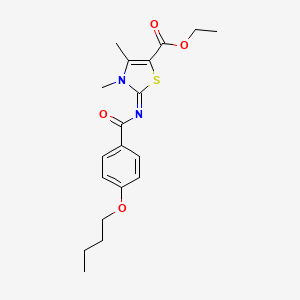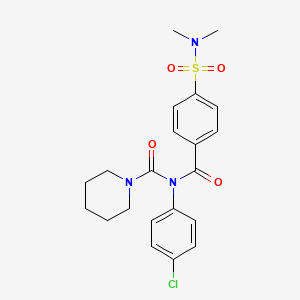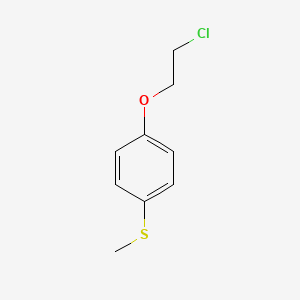![molecular formula C22H17FN2O2 B2627413 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 315234-75-4](/img/structure/B2627413.png)
3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole” is a derivative of indole, which is a heterocyclic compound that is important in many biological systems . The presence of a fluorophenyl group and a nitroethyl group suggests that this compound may have unique properties compared to other indole derivatives.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an indole ring (a fused benzene and pyrrole ring) substituted with a phenyl group at the 2-position and a 4-fluorophenyl-2-nitroethyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in significant π-π stacking interactions, which could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Indole derivatives, including compounds similar to 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole, have been investigated for their antibacterial properties. Studies have shown that introducing nitro and trifluoromethyl groups into the phenyl ring of such indoles can enhance antibacterial activity against certain strains like S. aureus (Joshi, Pathak, Arya, & Chand, 1979).
Crystal Structure and Synthesis Studies
The crystal structure of similar indole derivatives has been explored to understand their molecular properties better. These studies provide insights into the molecular motifs and interactions, like C-H...F and C-H...pi interactions, which are crucial in crystal engineering (Choudhury, Nagarajan, & Row, 2004). Furthermore, synthesis techniques for creating such indoles and their derivatives are an area of ongoing research, contributing to the development of pharmaceutically active compounds (Ragaini, Ventriglia, Hagar, Fantauzzi, & Cenini, 2009).
Pharmaceutical Applications
Indole derivatives, including those structurally similar to the mentioned compound, are found in various pharmaceutical applications. For instance, they form the skeleton of certain statin drugs used for lowering cholesterol (Kalalbandi & Seetharamappa, 2013). They are also investigated for their potential in treating tuberculosis, showcasing significant inhibitory activity against certain strains of Mycobacterium tuberculosis (Karalı, Gürsoy, Kandemirli, Shvets, Kaynak, Ozbey, Kovalishyn, & Dimoglo, 2007).
Fluorescence and Imaging Applications
Some indole derivatives exhibit fluorescence properties, making them suitable as probes for studying proteins like BSA and understanding ligand–protein interactions (Singh & Hota, 2007). They have been utilized as ratiometric fluorescent pH probes for detecting strong acidity in living cells, indicating their potential in intracellular imaging (Nan, Niu, Fan, Lu, Shuang, Li, & Dong, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c23-17-12-10-15(11-13-17)19(14-25(26)27)21-18-8-4-5-9-20(18)24-22(21)16-6-2-1-3-7-16/h1-13,19,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQSFVQQKYCQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2627331.png)
![2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile](/img/structure/B2627332.png)
![3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2627334.png)
![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-3-methylbenzene](/img/structure/B2627336.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2627339.png)
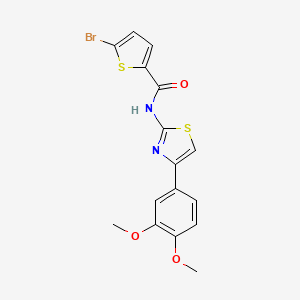
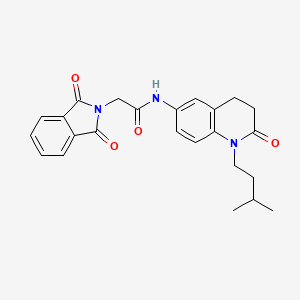
![[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B2627342.png)
![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2627343.png)
![N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2627344.png)
